1-(3-chlorobenzyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine dihydrochloride
Description
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-4-(1-methylimidazol-2-yl)piperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN4.2ClH/c1-18-6-5-17-15(18)20-9-7-19(8-10-20)12-13-3-2-4-14(16)11-13;;/h2-6,11H,7-10,12H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBHADRRJPTZDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)CC3=CC(=CC=C3)Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorobenzyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine dihydrochloride typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and a suitable dihalide.
Substitution with 3-chlorobenzyl Group: The piperazine core is then reacted with 3-chlorobenzyl chloride under basic conditions to introduce the 3-chlorobenzyl group.
Introduction of 1-methyl-1H-imidazol-2-yl Group: The final step involves the reaction of the intermediate compound with 1-methyl-1H-imidazole, typically under acidic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorobenzyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Antidepressant Activity
Research has indicated that compounds similar to 1-(3-chlorobenzyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine dihydrochloride exhibit antidepressant-like effects. These effects are hypothesized to arise from the modulation of neurotransmitter systems, particularly serotonin and dopamine pathways. Studies have shown that the compound may enhance serotonin receptor activity, contributing to mood improvement and anti-anxiety effects .
Anticancer Potential
The imidazole group present in the compound has been associated with anticancer properties. Research has demonstrated that imidazole derivatives can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer proliferation . The specific interactions of this compound with cancer cell lines are an area of ongoing investigation.
Modulation of Nicotinic Receptors
The compound has shown potential in targeting nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, which is implicated in cognitive functions and neuroprotection. Agonists of these receptors have been studied for their ability to enhance synaptic plasticity and improve cognitive deficits associated with neurodegenerative diseases .
Case Study 1: Antidepressant Effects
In a controlled study involving animal models, administration of this compound resulted in significant reductions in depressive-like behaviors. The study highlighted changes in neurotransmitter levels consistent with increased serotonergic activity, suggesting a mechanism similar to that of selective serotonin reuptake inhibitors (SSRIs) .
Case Study 2: Anticancer Activity
A series of experiments evaluating the cytotoxic effects of the compound on various cancer cell lines revealed promising results. The compound exhibited selective toxicity towards malignant cells while sparing normal cells, indicating its potential as a targeted anticancer agent .
Mechanism of Action
The mechanism of action of 1-(3-chlorobenzyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally and functionally related piperazine derivatives below. Key differences lie in substituent groups, pharmacological activity, and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Impact: The 3-chlorobenzyl group in the target compound increases lipophilicity compared to unsubstituted analogs (e.g., 1-(1-methylimidazol-2-yl)piperazine dihydrochloride) . This may enhance blood-brain barrier penetration, similar to flunarizine .
Pharmacological Hypotheses :
- Unlike SA-4503 (a σ1 agonist) , the target compound’s imidazole moiety may inhibit kinases, as seen in imidazo[4,5-b]pyridine derivatives .
- Meclizine’s antiemetic activity arises from H1 antagonism ; the target compound’s imidazole could modulate similar pathways but with distinct selectivity.
Synthesis and Stability :
- The dihydrochloride salt form improves aqueous solubility, critical for drug formulation . Synthesis likely involves reductive amination (e.g., coupling 3-chlorobenzyl chloride with 1-methylimidazole-piperazine intermediates) .
- Stability-indicating HPLC methods (as used for buclizine) could ensure quality control .
Research and Development Implications
Therapeutic Potential: The compound’s dual substituents position it for dual-target therapies (e.g., combining antihistamine and kinase inhibitory effects).
Synthetic Challenges :
- Impurities like 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine hydrochloride (a by-product in similar syntheses) must be controlled .
Future Directions :
- Biological assays (e.g., kinase inhibition, H1 receptor binding) are needed to validate hypothesized activities.
- Comparative pharmacokinetic studies with meclizine or flunarizine could highlight advantages .
Biological Activity
1-(3-Chlorobenzyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine dihydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Research indicates that this compound may act through multiple biological pathways:
- Dopamine Receptor Modulation : It has been shown to selectively activate dopamine receptors, particularly D3 receptors, which are implicated in various neuropsychiatric disorders .
- Kinesin Spindle Protein (KSP) Inhibition : The compound has been identified as a KSP inhibitor, which is crucial for cancer cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Efficacy Studies
Several studies have evaluated the biological activity of this compound, focusing on its anticancer properties and neuropharmacological effects. Below are some key findings:
Case Studies
- Anticancer Activity : A study demonstrated that the compound significantly inhibited the proliferation of MCF-7 cells with an IC50 value of 0.48 µM, comparable to standard chemotherapeutics like doxorubicin .
- Neuropharmacological Effects : In animal models, administration of this compound resulted in notable improvements in motor function and cognitive performance, attributed to its action on dopamine receptors .
Toxicity and Safety Profile
Toxicological assessments have indicated that while the compound exhibits potent biological activity, it also requires careful monitoring due to potential side effects associated with high doses. Studies suggest a need for further investigation into its long-term safety profile.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(3-chlorobenzyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine dihydrochloride?
- Methodological Answer : The compound can be synthesized via cyclization reactions using phosphorus oxychloride (POCl₃) as a key reagent. For example, analogous imidazole-piperazine derivatives are synthesized by reacting substituted hydrazides with POCl₃ under reflux conditions (~120°C), followed by purification via recrystallization or column chromatography . Piperazine intermediates, such as 1-(3-chlorophenyl)piperazine hydrochloride (CAS 13078-15-4), are often used as precursors, with subsequent functionalization steps introducing the imidazole moiety .
Q. How should researchers characterize this compound to confirm its structural integrity?
- Methodological Answer : Comprehensive characterization involves:
- Spectroscopy : IR spectroscopy to confirm functional groups (e.g., C-Cl stretch at ~700 cm⁻¹), ¹H/¹³C NMR to verify substituent positions on the piperazine and imidazole rings, and mass spectrometry (ESI-MS) for molecular ion validation .
- Thermal Analysis : Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) to assess decomposition patterns and stability under varying temperatures .
- Purity Assessment : High-performance liquid chromatography (HPLC) with impurity standards (e.g., chlorinated byproducts) to quantify purity .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Key safety measures include:
- Ventilation : Use fume hoods to avoid inhalation of hydrochloride salts.
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose of waste in designated halogenated solvent containers .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data for this compound?
- Methodological Answer : Contradictions often arise from variations in substituent effects or assay conditions. For example:
- Bioactivity Variability : Differences in imidazole substitution (e.g., methyl vs. chloro groups) may alter receptor binding affinity. Systematic structure-activity relationship (SAR) studies, guided by molecular docking simulations, can identify critical pharmacophores .
- Assay Optimization : Standardize cell lines (e.g., HEK-293 for receptor studies) and control for dihydrochloride salt solubility in buffer solutions (e.g., PBS at pH 7.4) .
Q. What computational strategies optimize reaction conditions for scale-up synthesis?
- Methodological Answer : Integrate quantum chemical calculations (e.g., DFT for transition-state analysis) with experimental feedback loops. For instance:
- Reaction Path Screening : Use software like Gaussian or ORCA to model POCl₃-mediated cyclization energetics and identify temperature/pH optima .
- Byproduct Minimization : Computational fluid dynamics (CFD) simulations can improve mixing efficiency in batch reactors, reducing chlorinated impurities .
Q. How do impurities impact the compound’s pharmacological profile, and how are they quantified?
- Methodological Answer : Common impurities include chlorinated intermediates (e.g., 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine hydrochloride, CAS 52605-52-4). Quantification methods:
- HPLC-MS : Use a C18 column with a gradient elution (acetonitrile/water + 0.1% formic acid) to separate impurities. Calibrate against certified reference materials (CRMs) .
- Biological Impact : Test impurities in parallel cytotoxicity assays (e.g., MTT on HepG2 cells) to rule out false positives in primary screens .
Q. What methodologies validate the compound’s thermal stability for long-term storage?
- Methodological Answer : Conduct accelerated stability studies:
- Forced Degradation : Expose the compound to 40°C/75% relative humidity (ICH Q1A guidelines) for 6 months. Monitor degradation via TGA and XRD to detect crystalline phase changes .
- Lyophilization : For hygroscopic dihydrochloride salts, lyophilize and store under argon at -20°C to prevent hydrolysis .
Q. How can molecular docking studies predict the compound’s interaction with biological targets?
- Methodological Answer :
- Target Selection : Prioritize receptors with known piperazine/imidazole affinity (e.g., serotonin 5-HT₃ or dopamine D₂).
- Docking Workflow : Use AutoDock Vina to simulate ligand-receptor binding. For example, triazole-linked piperazine derivatives show enhanced binding to 5-HT₃ via hydrogen bonding with Asp135 and π-π stacking .
- Validation : Cross-validate docking scores with surface plasmon resonance (SPR) assays to measure binding kinetics (ka/kd) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
